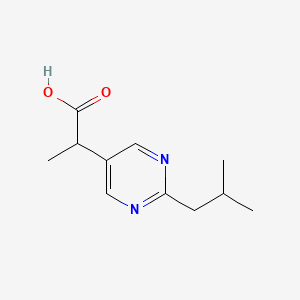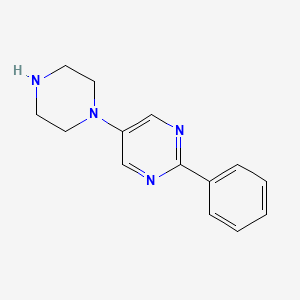
2-Phenyl-5-(piperazin-1-YL)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and a piperazine moiety at the 5-position. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylpyrimidine with piperazine under reflux conditions. The reaction is often carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, and a base, such as potassium carbonate or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反応の分析
Types of Reactions
2-Phenyl-5-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine derivatives, which can further be utilized in various applications .
科学的研究の応用
2-Phenyl-5-(piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a ligand for various biological targets, facilitating the study of receptor-ligand interactions.
Industry: Employed in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Phenyl-5-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .
類似化合物との比較
Similar Compounds
2-(1-Piperazinyl)pyrimidine: A closely related compound with similar biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another derivative with potential therapeutic applications.
Uniqueness
2-Phenyl-5-(piperazin-1-yl)pyrimidine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to selectively inhibit acetylcholinesterase, combined with its structural versatility, makes it a valuable compound for drug discovery and development .
特性
分子式 |
C14H16N4 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
2-phenyl-5-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C14H16N4/c1-2-4-12(5-3-1)14-16-10-13(11-17-14)18-8-6-15-7-9-18/h1-5,10-11,15H,6-9H2 |
InChIキー |
GCIKUJYJHXFICC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CN=C(N=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


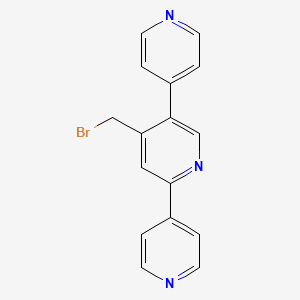

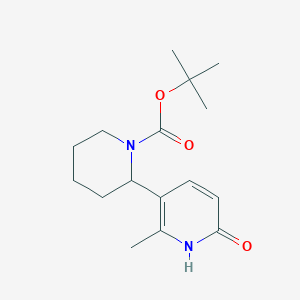
![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)
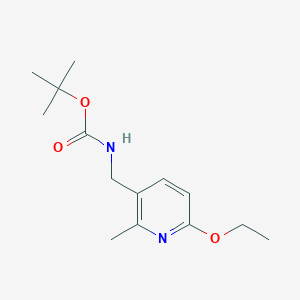
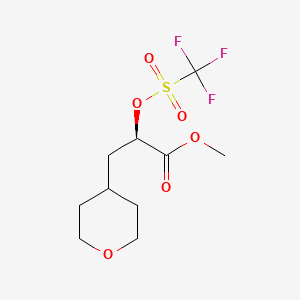
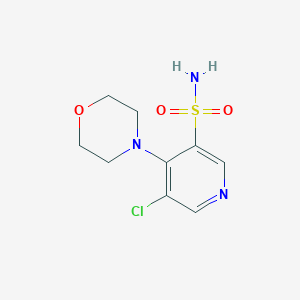
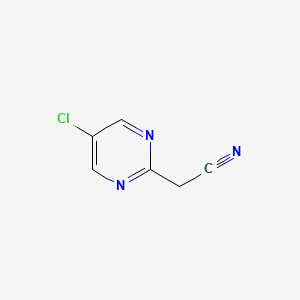
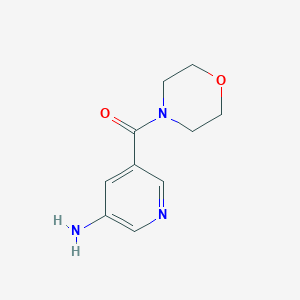
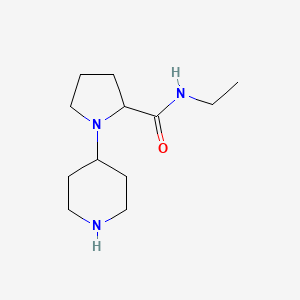


![6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)
